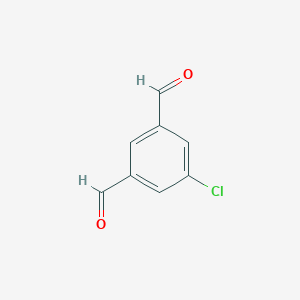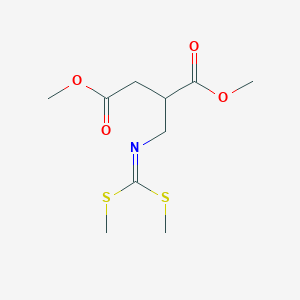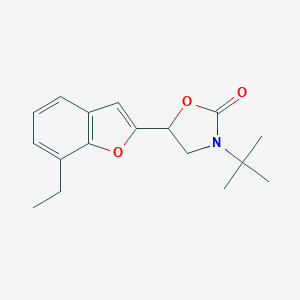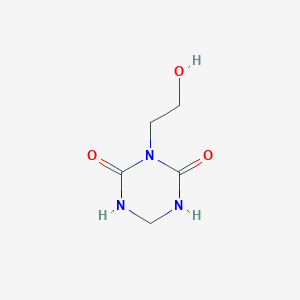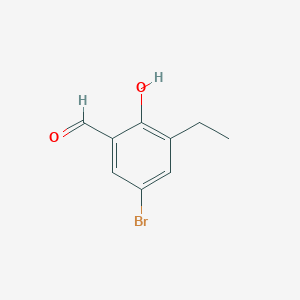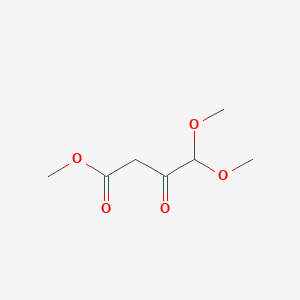
4,4-二甲氧基-3-氧代丁酸甲酯
描述
Synthesis Analysis
The synthesis of related compounds often involves selective methylation, protection, acylation, reduction, and oxidation processes. For instance, a chiral intermediate similar to Methyl 4,4-dimethoxy-3-oxobutanoate can be synthesized from L-aspartic acid via a series of steps including selective methylation in the presence of SOCl2, Boc-protection, acylation with ethyl chloroformate, and subsequent reduction and oxidization, achieving an overall yield of about 41% (Zhang Xingxian, 2012).
Molecular Structure Analysis
Structural analysis, including FT-IR, NMR, and X-ray diffraction studies, reveals detailed insights into the molecular geometry and electronic structure of compounds. For example, studies on similar compounds have shown the importance of vibrational wavenumbers computed using HF and DFT methods and the analysis of hyper-conjugative interactions and charge delocalization through NBO analysis (Rahul Raju et al., 2015).
Chemical Reactions and Properties
Chemical properties of Methyl 4,4-dimethoxy-3-oxobutanoate-like compounds are characterized by their reactivity in various chemical reactions. For instance, the transformation of certain compounds into Methyl 2-benzoylamino-3-oxobutanoate through reactions involving hippuric acid and N,N-dimethylacetamide followed by hydrolysis illustrates the compound's reactivity and potential for derivatization (Urška Bratušek et al., 1998).
Physical Properties Analysis
The physical properties, including crystalline structure and thermal stability, are crucial for understanding the behavior of Methyl 4,4-dimethoxy-3-oxobutanoate under different conditions. Detailed crystal structure analysis provides insights into the molecule's geometry and intermolecular interactions, which are essential for its physical characterization (G. Shabir et al., 2020).
Chemical Properties Analysis
Chemical properties are fundamentally determined by the compound's molecular structure, influencing its reactivity, stability, and interaction with other molecules. Studies on compounds with similar structures to Methyl 4,4-dimethoxy-3-oxobutanoate have utilized spectroscopic and computational methods to elucidate their reactivity patterns, electronic distributions, and potential for forming supramolecular structures (V. P. Sheverdov et al., 2017).
科学研究应用
“Methyl 4,4-dimethoxy-3-oxobutanoate” is a chemical compound that is often used in research, particularly in the field of chemical synthesis . Here are some potential applications based on the information available:
-
Asymmetric Synthesis
- This compound can be used in asymmetric synthesis, a method used to preferentially form one enantiomer of a chiral molecule .
- It has been used in the synthesis of 1-hydroxymethylpyrrolizidine alkaloids .
- The process typically involves the use of a chiral catalyst or a chiral auxiliary to direct the formation of the desired enantiomer .
- The results of such syntheses can be highly enantioselective, providing a high yield of the desired enantiomer .
-
Efficient Synthetic Methodologies
- “Methyl 4,4-dimethoxy-3-oxobutanoate” can be used in efficient synthetic methodologies .
- For example, it can be used in the Cu(I)-catalyzed enantioselective addition of nitromethane .
- This process involves the use of a copper(I) catalyst to facilitate the addition of nitromethane to the compound .
- The result is a highly efficient reaction that can produce the desired product in high yield .
“Methyl 4,4-dimethoxy-3-oxobutanoate” is a chemical compound that is often used in research, particularly in the field of chemical synthesis . Here are some potential applications based on the information available:
-
Asymmetric Synthesis
- This compound can be used in asymmetric synthesis, a method used to preferentially form one enantiomer of a chiral molecule .
- It has been used in the synthesis of 1-hydroxymethylpyrrolizidine alkaloids .
- The process typically involves the use of a chiral catalyst or a chiral auxiliary to direct the formation of the desired enantiomer .
- The results of such syntheses can be highly enantioselective, providing a high yield of the desired enantiomer .
-
Efficient Synthetic Methodologies
- “Methyl 4,4-dimethoxy-3-oxobutanoate” can be used in efficient synthetic methodologies .
- For example, it can be used in the Cu(I)-catalyzed enantioselective addition of nitromethane .
- This process involves the use of a copper(I) catalyst to facilitate the addition of nitromethane to the compound .
- The result is a highly efficient reaction that can produce the desired product in high yield .
安全和危害
“Methyl 4,4-dimethoxy-3-oxobutanoate” is considered hazardous . It can cause skin and eye irritation, as well as respiratory irritation . When handling this compound, it is crucial to wear appropriate personal protective equipment such as gloves and goggles to prevent skin and eye contact .
Relevant Papers
There are several peer-reviewed papers and technical documents related to “Methyl 4,4-dimethoxy-3-oxobutanoate” available for further reading .
属性
IUPAC Name |
methyl 4,4-dimethoxy-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O5/c1-10-6(9)4-5(8)7(11-2)12-3/h7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYQRBMGZRVNSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(=O)CC(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20451651 | |
| Record name | Methyl 4,4-dimethoxy-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4,4-dimethoxy-3-oxobutanoate | |
CAS RN |
60705-25-1 | |
| Record name | Methyl 4,4-dimethoxy-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![10-[(2R,3R,4S)-5-dihydroxyphosphinothioyloxy-2,3,4-trihydroxypentyl]-7,8-dimethylbenzo[g]pteridine-2,4-dione](/img/structure/B17539.png)
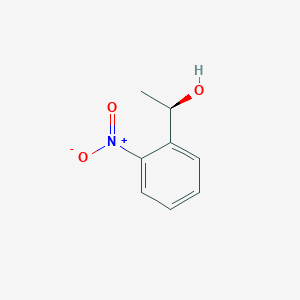
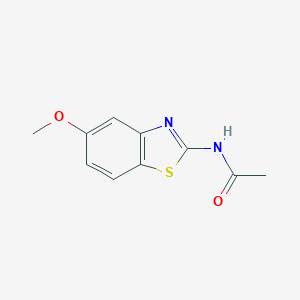

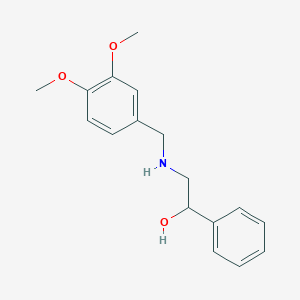
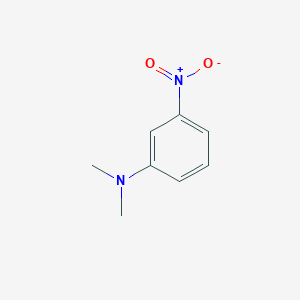
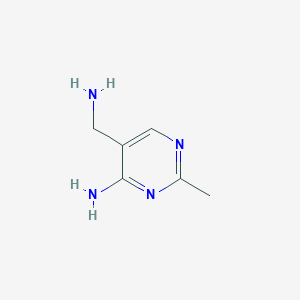
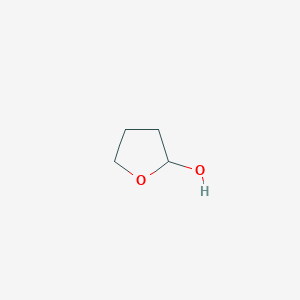
![3-Tert-butyl-5-[7-(1-hydroxyethyl)-1-benzofuran-2-yl]-1,3-oxazolidin-2-one](/img/structure/B17554.png)
